

An In-depth Technical Guide to the Physical Properties of 1-Bromoadamantane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoadamantane**

Cat. No.: **B1268071**

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **1-Bromoadamantane**, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established values for these properties and details the standard experimental protocols for their determination.

Physical and Chemical Properties of 1-Bromoadamantane

1-Bromoadamantane is a brominated derivative of adamantane, a tricyclic hydrocarbon. Its rigid, cage-like structure imparts unique physical and chemical characteristics. It is a white to off-white crystalline solid at room temperature and is generally insoluble in water but soluble in various organic solvents.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Data for **1-Bromoadamantane**

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{15}Br$	[1]
Molecular Weight	215.13 g/mol	
CAS Number	768-90-1	
Appearance	White to cream/yellow crystalline powder or chunks.	
Melting Point	115.0-121.0 °C	
	116-118 °C (lit.)	
	117 °C	
	116-120 °C	
Boiling Point	226 °C	
	248.79 °C (rough estimate)	
Solubility	Insoluble in water; Soluble in organic solvents.	

Experimental Protocols for Physical Property Determination

The determination of a compound's melting and boiling points are fundamental techniques for its identification and the assessment of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples will melt at lower temperatures and over a broader range.

Melting Point Determination

The most common laboratory technique for determining the melting point of a solid organic compound is the capillary method.

1. Capillary Tube Method using a Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

- Sample Preparation: A small amount of the dry, powdered **1-Bromoadamantane** is placed into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of a few millimeters.
- Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.
- Measurement:
 - A rapid heating ramp (e.g., 10-20°C per minute) can be used for an initial, approximate determination of the melting point.
 - For an accurate measurement, a second sample is heated rapidly to a temperature about 5-10°C below the approximate melting point.
 - The heating rate is then reduced to a slow ramp (e.g., 1-2°C per minute) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
 - The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the melting range.

2. Differential Scanning Calorimetry (DSC):

DSC is another method used for determining the melting point. It measures the difference in heat flow between the sample and a reference as a function of temperature. The sample is heated at a controlled rate, and the temperature at which an endothermic peak occurs, corresponding to the phase transition from solid to liquid, is recorded as the melting point.

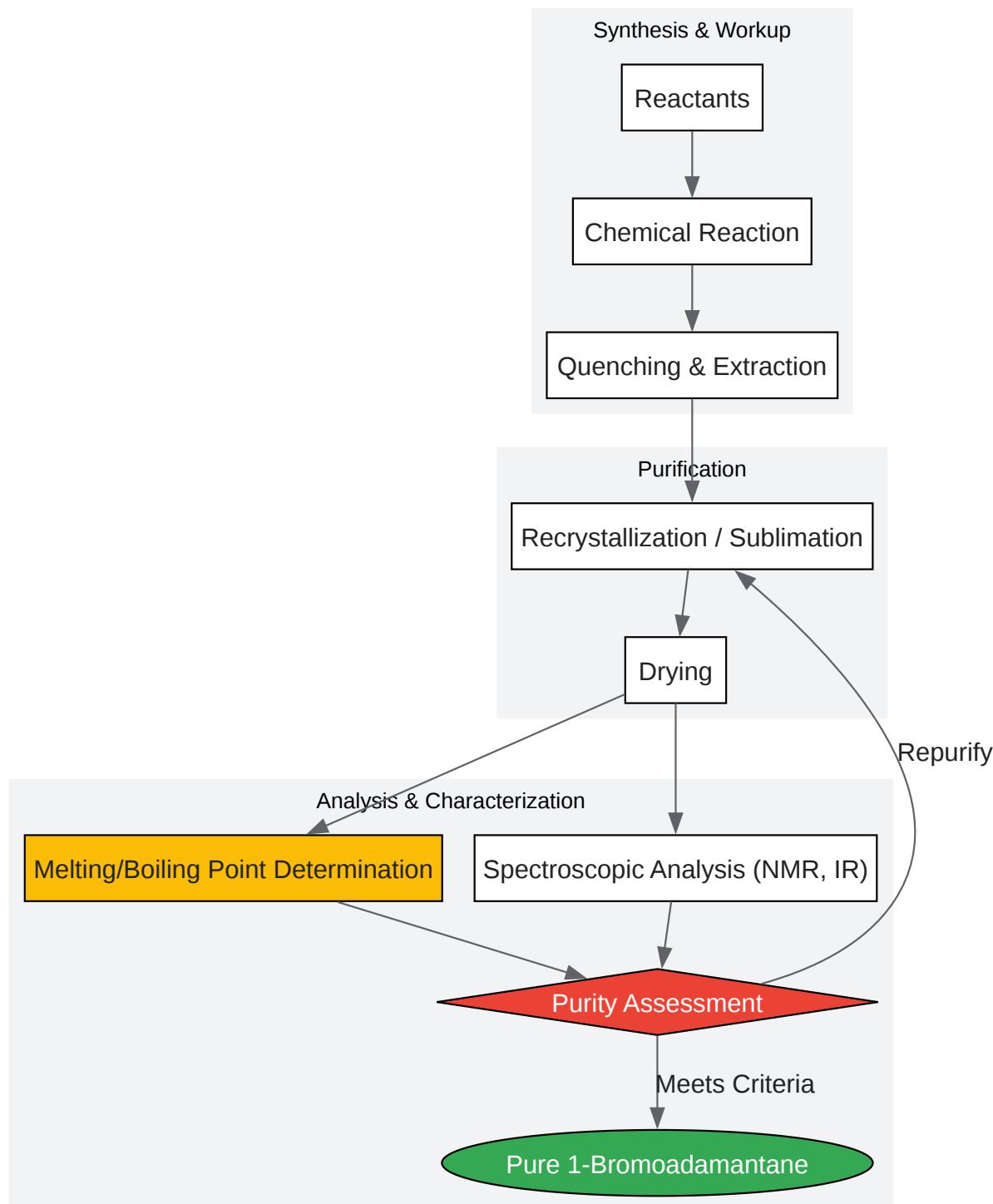
Boiling Point Determination

For liquids, distillation and micro-boiling point methods are standard procedures.

1. Simple Distillation:

If a sufficient quantity of the liquid is available, a simple distillation is an effective method.

- Apparatus Setup: The liquid is placed in a distillation flask with a stir bar or boiling chips to ensure smooth boiling. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.
- Measurement: The flask is heated, and as the liquid boils, its vapor rises and surrounds the thermometer bulb. The vapor then enters the condenser, where it cools and liquefies. The temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer during the collection of the distillate, is the boiling point.


2. Micro-Boiling Point Method:

This method is suitable when only a small amount of the liquid is available.

- Apparatus Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid. The assembly is attached to a thermometer and heated in a Thiele tube or a heating block.
- Measurement:
 - As the sample is heated, the air trapped in the capillary tube expands and escapes, seen as a slow stream of bubbles.
 - When the temperature reaches the boiling point of the liquid, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid and continuous stream of bubbles emerges from the capillary tube.
 - Heating is then discontinued. As the apparatus cools, the stream of bubbles will slow down and stop. The moment the liquid is drawn up into the capillary tube, the temperature is recorded. This is the boiling point.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical compound like **1-Bromoadamantane**, where physical property determination is a critical step for purity assessment.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purity Verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromoadamantane CAS#: 768-90-1 [m.chemicalbook.com]
- 2. Adamantyl bromide [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1-Bromoadamantane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268071#physical-properties-of-1-bromoadamantane-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com